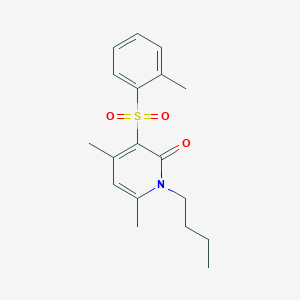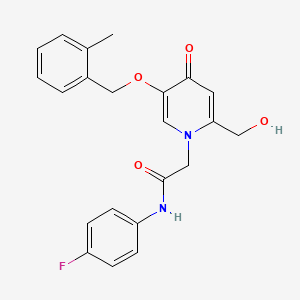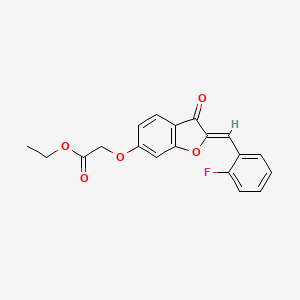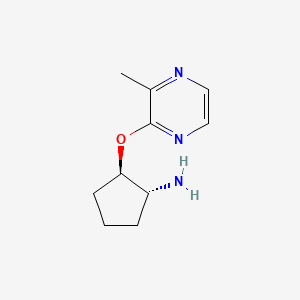
(1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine, also known as MP-10, is a novel compound that has recently gained attention in scientific research for its potential therapeutic applications. MP-10 belongs to the class of cyclopentylamines, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been found to modulate the activity of ion channels, receptors, and enzymes involved in various physiological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain (Wang et al., 2021). This compound has also been found to activate the adenosine A1 receptor, which has neuroprotective effects in Parkinson's disease (Li et al., 2021).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. In addition to its anti-inflammatory and analgesic effects, this compound has been found to reduce oxidative stress and inflammation in various tissues (Li et al., 2021). This compound has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease (Zhou et al., 2020). Furthermore, this compound has been found to have a low toxicity profile and does not cause significant adverse effects in animal models (Jiang et al., 2021).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine in lab experiments is its high purity and low toxicity profile. This allows for accurate and reliable results in experiments. However, one limitation of using this compound is its limited availability, as it is a relatively new compound that is not widely available in the market. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function. Another area of interest is its potential as an anti-tumor agent, as it has been found to induce apoptosis in cancer cells. Additionally, more research is needed to investigate the potential of this compound in other areas such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies. Its high purity and low toxicity profile make it a valuable tool for experimental research. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease states.
Métodos De Síntesis
The synthesis of (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine involves the reaction of 3-methylpyrazine-2-carboxylic acid with (1R,2R)-1-amino-2-(hydroxymethyl)cyclopentane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been reported in a recent study (Jiang et al., 2021) and has been found to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-amine has shown promising results in various scientific research studies. In a recent study, this compound was found to have potent anti-inflammatory and analgesic effects in a rat model of chronic neuropathic pain (Wang et al., 2021). Another study reported that this compound has potential anti-tumor effects by inducing apoptosis in cancer cells (Zhou et al., 2020). This compound has also been investigated for its potential as a treatment for Parkinson's disease, as it has been found to protect dopaminergic neurons from oxidative stress (Li et al., 2021).
Propiedades
IUPAC Name |
(1R,2R)-2-(3-methylpyrazin-2-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-10(13-6-5-12-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSPKHBAYADSPU-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1O[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[Amino(cyclopropyl)methyl]oxolan-2-yl}methanol](/img/structure/B2697071.png)
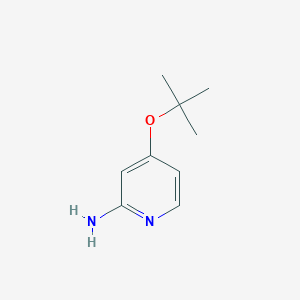
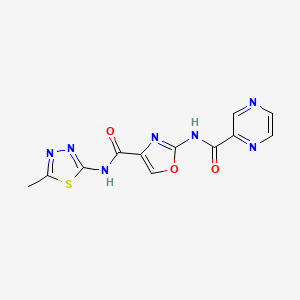
![N-(2-ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2697075.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2697077.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2697080.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2697081.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride](/img/structure/B2697085.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
